molecular formula C12H17N3 B11895492 4-Amino-3-(tert-butylamino)-2-methylbenzonitrile CAS No. 1375069-39-8

4-Amino-3-(tert-butylamino)-2-methylbenzonitrile

Cat. No.: B11895492
CAS No.: 1375069-39-8
M. Wt: 203.28 g/mol
InChI Key: IKBGPBWYFHBVPV-UHFFFAOYSA-N
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Description

4-Amino-3-(tert-butylamino)-2-methylbenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a tert-butylamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(tert-butylamino)-2-methylbenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The tert-butylamino group can be introduced via a nucleophilic substitution reaction using tert-butylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(tert-butylamino)-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-(tert-butylamino)-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(tert-butylamino)-2-methylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

1375069-39-8

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

4-amino-3-(tert-butylamino)-2-methylbenzonitrile

InChI

InChI=1S/C12H17N3/c1-8-9(7-13)5-6-10(14)11(8)15-12(2,3)4/h5-6,15H,14H2,1-4H3

InChI Key

IKBGPBWYFHBVPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1NC(C)(C)C)N)C#N

Origin of Product

United States

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